molecular formula C10H7ClN2O B027063 2-(4-Chlorophenyl)-4(3H)-pyrimidinone CAS No. 106690-55-5

2-(4-Chlorophenyl)-4(3H)-pyrimidinone

Cat. No. B027063
M. Wt: 206.63 g/mol
InChI Key: VQRSIMLDRAXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4(3H)-pyrimidinone is a chemical compound that is part of the pyrimidinone family, characterized by a pyrimidine ring fused to a ketone group. This compound has drawn interest in various fields of research due to its structural similarity to several biologically active compounds.

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives often involves microwave-assisted reactions, demonstrating the efficiency of this method in the preparation of pyrimidine derivatives. For example, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under similar conditions (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, has been determined by X-ray diffraction, revealing almost coplanar ring atoms in the pyrimidinone moiety and intramolecular hydrogen bonds that contribute to its stability (Ren et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 2-(4-Chlorophenyl)-4(3H)-pyrimidinone are diverse, reflecting its reactivity and potential for various transformations. For instance, its interaction with chloroformyl isocyanate has been explored, leading to the identification of different products through X-ray crystal structure analyses and NMR characterization, which underscores the compound's versatility in chemical reactions (Sawada et al., 1988).

Physical Properties Analysis

The crystalline structure and physical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives provide insight into their stability and potential applications. The crystal structure of related compounds has been characterized, revealing details about molecular conformation and intermolecular interactions that influence their physical properties (Guo & Shun, 2004).

Chemical Properties Analysis

The chemical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone can be inferred from studies on its derivatives, which highlight its reactivity and potential for forming various chemical bonds and structures. For instance, the synthesis and spectral analysis of a novel compound within this family emphasized its interesting quantum chemical and thermodynamic properties, indicating potential areas of interest for future NLO materials (Parveen et al., 2019).

Future Directions

The future directions for “2-(4-Chlorophenyl)-4(3H)-pyrimidinone” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The compound’s α-glucosidase inhibitory activity suggests potential for development as a therapeutic agent .

properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSIMLDRAXXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338659
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4(3H)-pyrimidinone

CAS RN

106690-55-5
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Chlorophenyl)-4-methoxypyrimidine (161 mg, 0.730 mmol) in water (1.5 ml) was treated with concentrated hydrochloric acid (608 μl, 7.30 mmol) at ambient temperature. The suspension was heated to reflux during which the reaction became a clear solution. After 12 hours, the reaction was cooled to ambient temperature and the resulting white suspension was diluted with water and filtered. The solids were washed with water and dried under high vacuum to provide the title compound (100 mg, 0.484 mmol, 66.3% yield) as a white solid.
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
608 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Reactant of Route 3
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Reactant of Route 4
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Reactant of Route 5
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Reactant of Route 6
2-(4-Chlorophenyl)-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.